Biotin-DEVD-CHO
Overview
Description
Scientific Research Applications
Biotin-DEVD-CHO is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Affinity Purification: Used for the affinity purification of active caspase-3, caspase-6, caspase-7, and caspase-8.
Detection of Active Caspases: Employed in tissue samples and permeabilized cells to detect active caspase-3 using affinity labeling with streptavidin conjugates.
Apoptosis Studies: Utilized in the study of programmed cell death (apoptosis) by inhibiting specific caspases.
Mechanism of Action
Target of Action
Biotin-DEVD-CHO is a biotin-conjugated form of the caspase-3 and -7 inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation . This compound has been used for affinity purification of active caspase-3, -6, -7, and -8 .
Mode of Action
This compound interacts with its targets (caspases) by binding to them . This binding inhibits the activity of caspases, thereby preventing the process of apoptosis or programmed cell death . It’s worth noting that this compound exhibits some DEVDase activity .
Biochemical Pathways
This compound, through its inhibition of caspases, impacts the biochemical pathways of programmed cell death. Caspases are involved in the initiation and execution of apoptosis, so inhibiting them disrupts this pathway . This can have downstream effects on cellular health and survival, as apoptosis is a critical process for removing damaged or unnecessary cells .
Pharmacokinetics
It’s known that devd-cho is specific for caspase-3 but has poor cell activity and stability in vivo .
Result of Action
By inhibiting caspases, this compound can prevent apoptosis in cells . This can lead to an increase in cell survival, particularly in situations where apoptosis is being triggered. It’s important to note that inappropriate inhibition of apoptosis can also have negative effects, as this process is crucial for maintaining cellular health and homeostasis .
Safety and Hazards
According to the Safety Data Sheet, Biotin-DEVD-CHO should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .
Biochemical Analysis
Biochemical Properties
Biotin-DEVD-CHO plays a significant role in biochemical reactions. It interacts with enzymes such as caspase-3, -6, -7, and -8 . The nature of these interactions involves the inhibition of these caspases, thereby preventing apoptosis or programmed cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting caspases, which are crucial for the execution-phase of cell apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with caspases. As an inhibitor, it prevents these enzymes from catalyzing the breakdown of key cellular components, thereby blocking the process of apoptosis .
Metabolic Pathways
This compound is involved in the metabolic pathway of apoptosis, interacting with caspases. It could potentially affect metabolic flux or metabolite levels by inhibiting these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-DEVD-CHO is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain, followed by the conjugation of biotin to the peptide. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Biotin-DEVD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions
Peptide Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Major Products
The major products formed from the hydrolysis of this compound are biotin and the peptide fragments Asp-Glu-Val-Asp .
Comparison with Similar Compounds
Similar Compounds
Ac-YVAD-CHO: A potent inhibitor of caspase-1 containing a pro-interleukin-1 beta cleavage site.
Ac-DEVD-CHO: A selective inhibitor of caspase-3 due to its poly (ADP-ribose) polymerase (PARP) cleavage site.
Uniqueness
Biotin-DEVD-CHO is unique due to its biotin conjugation, which allows for easy detection and purification of caspase enzymes. This feature makes it particularly useful in biochemical assays and research applications .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYOANDLKBWUGA-AUJWPLEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N6O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349376 | |
Record name | Biotin-DEVD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178603-73-1 | |
Record name | Biotin-DEVD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Biotin-DEVD-CHO facilitate the purification of caspase-3-like proteases?
A: this compound is a compound designed to specifically interact with and bind to caspase-3-like proteases. The "DEVD" sequence within the molecule serves as a recognition site for these proteases. Once bound, the biotin tag allows for efficient purification of the protease using affinity chromatography techniques, such as streptavidin-coated beads. This method exploits the strong affinity between biotin and streptavidin, enabling the isolation of caspase-3-like proteases from complex biological samples. []
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